![molecular formula C8H4Cl2O2 B1602076 5,7-Dichlorobenzofuran-3(2H)-one CAS No. 74815-20-6](/img/structure/B1602076.png)
5,7-Dichlorobenzofuran-3(2H)-one
Overview
Description
5,7-Dichlorobenzofuran-3(2H)-one is a chemical compound with the molecular formula C9H4Cl2O2 . It is also known as 5,7-Dichlorobenzofuran-3-carbaldehyde . The compound has a molecular weight of 215.03 g/mol .
Molecular Structure Analysis
The molecular structure of 5,7-Dichlorobenzofuran-3(2H)-one consists of a benzofuran core, which is a fused ring structure combining benzene and furan . The molecule has two chlorine atoms attached at the 5 and 7 positions of the benzofuran core . The InChI string representation of the molecule isInChI=1S/C9H4Cl2O2/c10-6-1-7-5 (3-12)4-13-9 (7)8 (11)2-6/h1-4H
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.03 g/mol and a complexity of 210 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 30.2 Ų . The exact mass and monoisotopic mass are both 213.9588348 g/mol .Scientific Research Applications
Anti-Inflammatory Activity
5,7-Dichlorobenzofuran-3(2H)-one derivatives have shown significant anti-inflammatory activity. For instance, certain compounds synthesized from Methyl-2-amino-4-Chlorobenzoate demonstrated higher anti-inflammatory activity than standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).
Chemical Synthesis and Reactions
These compounds participate in various chemical reactions, essential for synthesizing biologically active compounds. One study explored Diels–Alder reactions with alkyl 2H-azirine-3-carboxylates, leading to various products (M. Alves et al., 2001). Another research demonstrated the use of 5-hydroxyfuran-2(5H)-one in enantioselective Friedel-Crafts alkylation reactions (E. Riguet, 2011).
Applications in Biomass Conversion
Studies have utilized derivatives of 5,7-Dichlorobenzofuran-3(2H)-one for converting biomass-derived furanic compounds with hydrogen. This process is fundamental in creating sustainable chemicals from renewable resources (Y. Nakagawa, M. Tamura, & K. Tomishige, 2013).
Pharmaceutical Applications
Several derivatives of 5,7-Dichlorobenzofuran-3(2H)-one are examined for their potential in pharmaceutical applications. For example, the synthesis and study of certain compounds revealed potential cytotoxic activity against cancer cells (R. Satheeshkumar et al., 2016).
Environmental and Ecological Studies
Research involving these compounds also extends to environmental and ecological studies. For example, the study of the temperature dependence of DCDD/F isomer distributions from chlorophenol precursors contributes to understanding environmental pollutants (J. Mulholland et al., 2001).
properties
IUPAC Name |
5,7-dichloro-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSNGDCNFQCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569258 | |
Record name | 5,7-Dichloro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichlorobenzofuran-3(2H)-one | |
CAS RN |
74815-20-6 | |
Record name | 5,7-Dichloro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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